molecular formula C14H18BrNO4 B7056504 (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone

(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone

Cat. No.: B7056504
M. Wt: 344.20 g/mol
InChI Key: SOCMAXZXLIQTSP-ONGXEEELSA-N
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Description

(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a brominated phenyl ring and a pyrrolidine moiety, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The addition of methoxy groups to the phenyl ring, which can be achieved using methanol and a strong acid catalyst.

    Pyrrolidine Ring Formation: The construction of the pyrrolidine ring, which may involve cyclization reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Azides, nitriles

Scientific Research Applications

Chemistry

In organic chemistry, (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives that interact with specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The bromine atom and methoxy groups may facilitate binding to enzymes or receptors, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-ethoxypyrrolidin-1-yl]methanone
  • (2-chloro-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone
  • (2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]ethanone

Uniqueness

(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone is unique due to its specific combination of functional groups and stereochemistry. The presence of both bromine and methoxy groups on the phenyl ring, along with the hydroxymethyl and methoxy groups on the pyrrolidine ring, provides a distinct set of chemical properties and reactivity patterns.

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[(2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-19-10-3-4-13(15)12(6-10)14(18)16-7-11(20-2)5-9(16)8-17/h3-4,6,9,11,17H,5,7-8H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCMAXZXLIQTSP-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)C2=C(C=CC(=C2)OC)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](N(C1)C(=O)C2=C(C=CC(=C2)OC)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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